4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-hydroxy-N-(3-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrroloquinoline core, a hydroxy group, a methoxyphenyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(3-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) as a solvent . The reaction proceeds smoothly, yielding the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(3-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline derivatives, each with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a diuretic agent.
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(3-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its diuretic activity is believed to be mediated through its interaction with renal pathways, leading to increased urine production . The exact molecular targets and pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: This compound has similar structural features but differs in the substitution pattern.
7-hydroxy-N-(4-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: Another structurally related compound with different substitution.
Uniqueness
6-hydroxy-N-(3-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxy, methoxyphenyl, and carboxamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16N2O4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
9-hydroxy-N-(3-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-25-13-6-3-5-12(10-13)20-18(23)15-17(22)14-7-2-4-11-8-9-21(16(11)14)19(15)24/h2-7,10,22H,8-9H2,1H3,(H,20,23) |
InChI Key |
MRNSHCLETLFAIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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